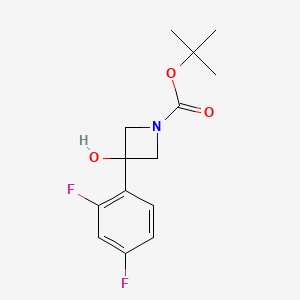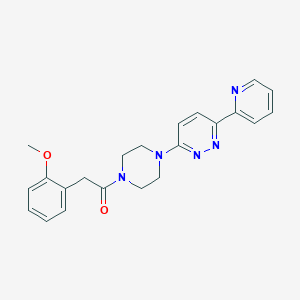
2-(2-Methoxyphenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Methoxyphenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied.
Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis and Analgesic and Anti-inflammatory Agents : A study focused on synthesizing Mannich bases of arylpyridazinones, demonstrating significant analgesic and anti-inflammatory activities. Compounds with similar structures to the queried compound showed promising results as analgesics, surpassing acetylsalicylic acid in efficacy and exhibiting comparable anti-inflammatory activity to indometacin without the gastric ulcerogenic effects typically associated with NSAIDs (Gökçe et al., 2005).
Antimicrobial Activity : Research on new pyridine derivatives, including pyridazinone frameworks, revealed variable and modest antimicrobial activity against bacteria and fungi. This highlights the potential of such compounds in addressing microbial resistance (Patel, Agravat, & Shaikh, 2011).
Antiviral Activity : The synthesis of pyrazolo[3,4-b]pyridin-5-yl ethanone and its derivatives demonstrated antiviral activities, particularly against HSV1 and HAV-MBB. This underscores the therapeutic potential of such compounds in viral infection management (Attaby et al., 2006).
Medicinal Chemistry and Drug Design
Anticonvulsant Drugs : The crystal structures of anticonvulsant compounds with substituted pyridazines, triazines, and pyrimidines provided insights into their structural and electronic properties, aiding in the design of new therapeutic agents (Georges et al., 1989).
Adrenolytic Activity and Cardiovascular Effects : A study on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a piperazinyl moiety, revealed strong antiarrhythmic and antihypertensive activities. These findings suggest a relationship between structure and alpha-adrenolytic properties, which could be exploited in cardiovascular drug development (Malawska et al., 2002).
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-20-8-3-2-6-17(20)16-22(28)27-14-12-26(13-15-27)21-10-9-19(24-25-21)18-7-4-5-11-23-18/h2-11H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRADYWUODWLZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)

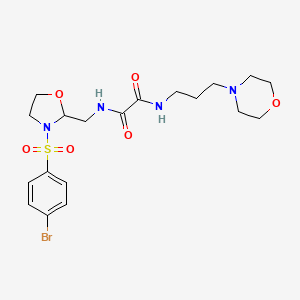
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2956040.png)
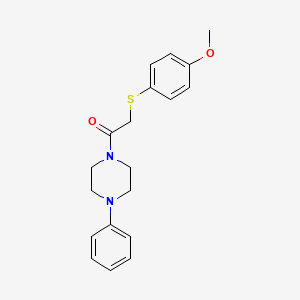
![5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2956043.png)
![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2956045.png)
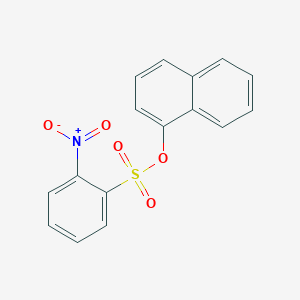
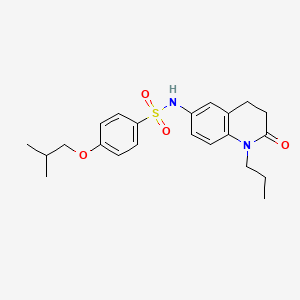


![3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2956051.png)

